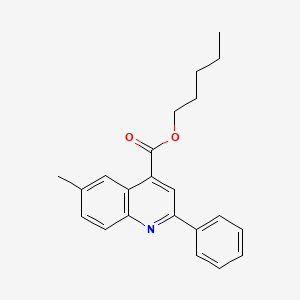

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C22H23NO2 and a molecular weight of 333.434 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves the esterification of 6-methyl-2-phenylquinoline-4-carboxylic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring into a dihydroquinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and DNA. These interactions can lead to the modulation of biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-phenylquinoline-4-carboxylate: This compound has a similar structure but with a methyl ester group instead of a pentyl ester group.

Phenyl 6-methyl-2-phenylquinoline-4-carboxylate: This compound has a phenyl group instead of a pentyl group.

Uniqueness

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The pentyl group can affect the compound’s solubility, stability, and interaction with biological targets compared to its methyl or phenyl counterparts.

Biological Activity

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is a compound derived from the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and antibacterial applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their wide-ranging pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The structural modifications of quinoline compounds can significantly influence their biological activity. This compound is a specific derivative that has shown promise in various studies.

Anticancer Activity

Recent research has highlighted the potential of quinoline derivatives as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy. For instance, a study focused on the synthesis and evaluation of 2-phenylquinoline-4-carboxylic acid derivatives demonstrated that certain compounds exhibited significant HDAC inhibitory activity. The compound D28, closely related to this compound, showed a potent inhibition rate of 74.91% at a concentration of 2 µM against K562 cells (a human leukemia cell line) .

Table 1: Inhibitory Activity of Quinoline Derivatives Against HDACs

| Compound | Inhibition Rate (%) at 2 µM |

|---|---|

| D11 | 63.49 |

| D12 | 74.91 |

| D23 | 66.16 |

| D24 | 68.00 |

| D28 | 74.91 |

The mechanism of action involves the induction of cell cycle arrest at the G2/M phase, which is crucial for halting cancer cell proliferation .

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been extensively studied. For example, a series of synthesized compounds based on the structure of phenylquinoline-4-carboxylic acid were evaluated for their antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli. Among these compounds, those with higher lipophilicity displayed enhanced antibacterial activity .

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound 5a | S. aureus | Significant |

| Compound 5b | MRSA | Moderate |

| Compound 5c | E. coli | High |

| Compound 5d | Pseudomonas aeruginosa | Weak |

The results indicated that structural modifications could enhance binding affinity to bacterial enzymes, leading to increased antibacterial potency .

Mechanistic Studies

Kinetic studies have revealed that certain quinoline derivatives exhibit dual-target inhibition mechanisms against monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases . This multi-target approach is promising for developing therapeutics with fewer side effects.

Case Studies

-

Case Study on Anticancer Effects :

A study involving K562 cells treated with compound D28 showed a dose-dependent increase in G2/M phase arrest from 3.44% (control) to 32.57% (at 2 µM). This indicates that this compound could be an effective agent in cancer therapy by inducing apoptosis through cell cycle modulation . -

Case Study on Antibacterial Efficacy :

In another investigation, compounds derived from quinoline structures were tested against clinical isolates of E. coli. The most active compound exhibited an IC50 value comparable to standard antibiotics like ampicillin, suggesting its potential as an alternative treatment option .

Properties

Molecular Formula |

C22H23NO2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

pentyl 6-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C22H23NO2/c1-3-4-8-13-25-22(24)19-15-21(17-9-6-5-7-10-17)23-20-12-11-16(2)14-18(19)20/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3 |

InChI Key |

VNZLIWQRCRMEOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.